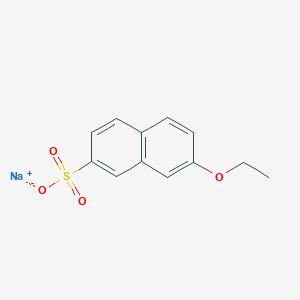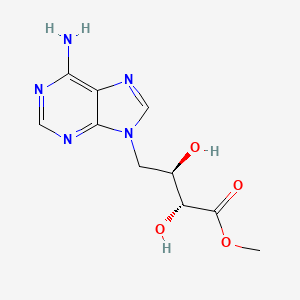![molecular formula C14H26O3Si B11851908 2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 69152-08-5](/img/structure/B11851908.png)
2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone is a synthetic organic compound that features a cyclobutanone core substituted with a methoxycyclohexyl group and a trimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone typically involves multiple steps:
Formation of the Cyclobutanone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methoxycyclohexyl Group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the Trimethylsilyloxy Group: This is often done using silylation reagents under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could convert the cyclobutanone core to cyclobutanol derivatives.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(1-Methoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The methoxy and trimethylsilyloxy groups could play roles in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methoxycyclohexyl)cyclobutanone: Lacks the trimethylsilyloxy group.
2-((Trimethylsilyl)oxy)cyclobutanone: Lacks the methoxycyclohexyl group.
Cyclobutanone Derivatives: Various substitutions on the cyclobutanone core.
Properties
CAS No. |
69152-08-5 |
|---|---|
Molecular Formula |
C14H26O3Si |
Molecular Weight |
270.44 g/mol |
IUPAC Name |
2-(1-methoxycyclohexyl)-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C14H26O3Si/c1-16-13(9-6-5-7-10-13)14(11-8-12(14)15)17-18(2,3)4/h5-11H2,1-4H3 |
InChI Key |
VHLYGAORTYCQIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCC1)C2(CCC2=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


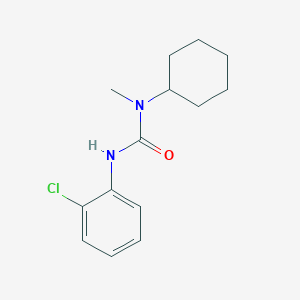
![2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-](/img/structure/B11851834.png)

![5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11851853.png)
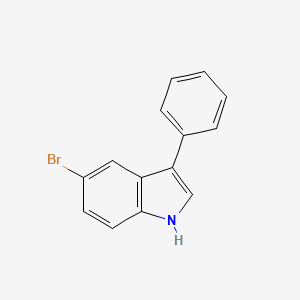
![4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile](/img/structure/B11851861.png)
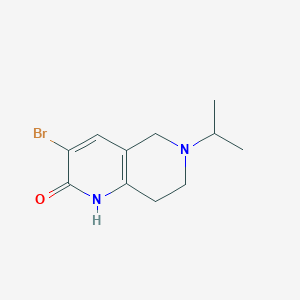
![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)
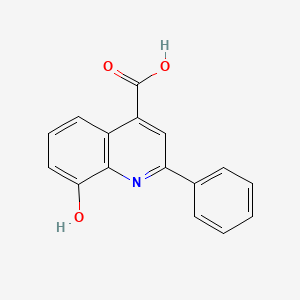

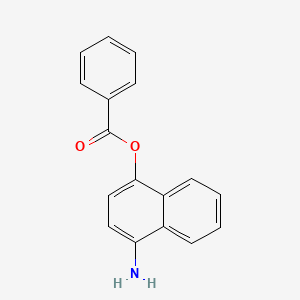
![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11851894.png)
